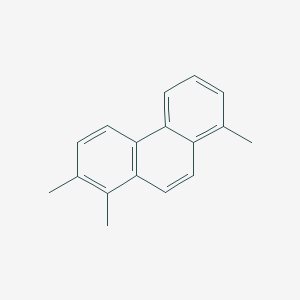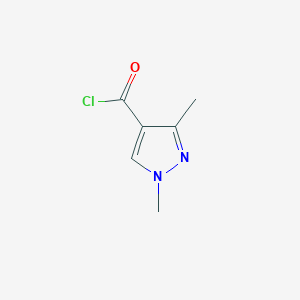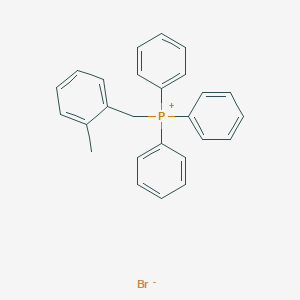![molecular formula C13H8ClNO B048209 5-Chlor-3-phenylbenzo[c]isoxazol CAS No. 719-64-2](/img/structure/B48209.png)
5-Chlor-3-phenylbenzo[c]isoxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-phenyl-2,1-benzisoxazole, also known as 5-Chloro-3-phenyl-2,1-benzisoxazole, is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-3-phenyl-2,1-benzisoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-3-phenyl-2,1-benzisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-phenyl-2,1-benzisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Chemie
5-Chlor-3-phenylbenzo[c]isoxazol: ist eine bedeutende heterocyclische Verbindung in der pharmazeutischen Chemie aufgrund seines Isoxazolrings, der ein häufiger Pharmakophor im Wirkstoffdesign ist . Diese Verbindung wurde bei der Entwicklung neuer Medikamente eingesetzt, da sie in der Lage ist, an verschiedene biologische Zielstrukturen zu binden. Ihre Derivate zeigen vielversprechende Ergebnisse bei der Behandlung einer Reihe von Erkrankungen aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter Antikrebs-Eigenschaften und das Potenzial als HDAC-Inhibitoren .
Antioxidative und antibakterielle Anwendungen
Das Isoxazol-Gerüst von This compound weist antioxidative, antibakterielle und antimikrobielle Aktivitäten auf . Diese Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung nach neuen Behandlungen von Infektionen und Krankheiten, die durch oxidativen Stress verursacht werden.
Umweltfreundliche Synthese-Strategien
Forscher untersuchen metallfreie Synthesewege für Isoxazole wie This compound, um die Nachteile metallkatalysierter Reaktionen wie hohe Kosten und Umweltbedenken zu überwinden . Die Entwicklung solcher umweltfreundlicher Verfahren ist entscheidend für nachhaltige Chemiepraktiken.
Nanokatalyse
Das Potenzial der Verbindung in der Nanokatalyse wird untersucht, insbesondere im Kontext ihrer Verwendung in der diversitätsorientierten Synthese und in Medikamenten-Abgabesystemen . Nanokatalysatoren mit Isoxazolringen könnten zu effizienteren und gezielteren katalytischen Prozessen führen.
Kombinatorische Chemie
This compound: spielt eine Rolle in der kombinatorischen Chemie, wo es verwendet werden kann, um eine vielfältige Reihe chemischer Bibliotheken für das Hochdurchsatz-Screening zu generieren, was den Prozess der Wirkstoffentdeckung beschleunigt .
Antikrebs-Wirkstoffdesign
Die Rolle der Verbindung beim Design von Antikrebsmitteln ist besonders bemerkenswert. Ihre Struktur kann so modifiziert werden, dass sie bestimmte Krebszellen angreift, was möglicherweise zur Entwicklung effektiverer Krebstherapien führt .
Eigenschaften
CAS-Nummer |
719-64-2 |
|---|---|
Molekularformel |
C13H8ClNO |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
4-chloro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
KRTKCZJFVDRDSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Cl |
Key on ui other cas no. |
719-64-2 |
Piktogramme |
Irritant |
Synonyme |
3-Phenyl-5-chloroanthranil; 5-Chloro-3-phenyl-2,1-benzisoxazole; 5-Chloro-3-phenyl-2,1-benzisoxazoles; 5-Chloro-3-phenylanthranil; 5-Chloro-3-phenylbenz[c]isoxazole; NSC 405896; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a phenyl group at the 3-position influence the reactivity of 5-Chloro-3-phenyl-2,1-benzisoxazole during nitration compared to 5-Chloro-2,1-benzisoxazole?
A1: The study demonstrates a significant difference in the nitration behavior between 5-Chloro-2,1-benzisoxazole and 5-Chloro-3-phenyl-2,1-benzisoxazole []. While the former undergoes mononitration at the 4-position, the latter yields dinitrated products. This difference arises from the presence of the phenyl group at the 3-position in 5-Chloro-3-phenyl-2,1-benzisoxazole. This suggests that the phenyl group increases the electron density of the benzisoxazole system, making it more susceptible to electrophilic attack, and also activates the phenyl ring itself towards nitration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)









